molecular formula C18H12FN3O3S B2608575 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 868375-20-6

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2608575
CAS No.: 868375-20-6
M. Wt: 369.37
InChI Key: SNERZHUTEUAOHN-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic heterocyclic compound designed for advanced pharmacological research, particularly in the field of central nervous system (CNS) disorders. This molecule integrates a 1,3-dioxoisoindoline (phthalimide) moiety and a 4-fluoro-3-methylbenzo[d]thiazole ring system connected by an acetamide bridge. Compounds featuring the 2-(1,3-dioxoisoindolin-2-yl)acetamide scaffold have demonstrated significant potential as anticonvulsant agents. Research on structurally related derivatives has shown robust protection in the Maximal Electroshock Seizure (MES) test, indicating an ability to inhibit the seizure spread, which is a key model for identifying agents effective against tonic-clonic seizures . The incorporation of the benzo[d]thiazole unit may further modulate the biological profile, as this heterocycle is a privileged structure in medicinal chemistry. The specific (Z)-isomeric configuration and the 4-fluoro-3-methyl substitution on the thiazole ring are critical for defining its three-dimensional structure and interaction with biological targets, influencing its potency and selectivity. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans. Researchers can employ this compound as a key intermediate for further chemical synthesis or as a pharmacological tool for in vitro and in vivo studies aimed at developing novel therapeutics for epilepsy and other neurological conditions.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3S/c1-21-15-12(19)7-4-8-13(15)26-18(21)20-14(23)9-22-16(24)10-5-2-3-6-11(10)17(22)25/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNERZHUTEUAOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the following steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or primary amines under reflux conditions.

    Synthesis of the Benzothiazole Ring: This involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the phthalimide and benzothiazole intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the isoindoline structure. For instance, analogs derived from 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea have demonstrated notable cytotoxic effects against various cancer cell lines. Specifically, one compound showed growth inhibition percentages of up to 89.61% against certain cancer cell lines such as MCF7 and ACHN at a concentration of 10 µM . The underlying mechanism appears to involve the disruption of cellular processes critical for cancer cell survival.

Table 1: Anticancer Activity of Isoindoline Derivatives

CompoundCell Line TestedGrowth Inhibition (%)
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaEKVX75.46
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaCAKI-178.52
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaUACC-6280.81
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaMCF783.48
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaLOX IMVI84.52
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaACHN89.61

Antioxidant Properties

Compounds derived from the isoindoline framework also exhibit significant antioxidant activity. For instance, certain derivatives have shown IC50 values indicating effective free radical scavenging capabilities. One study reported IC50 values of approximately 16 µM for specific methoxy-substituted isoindoline derivatives . This property is crucial in developing therapies aimed at oxidative stress-related diseases.

Table 2: Antioxidant Activity of Isoindoline Derivatives

CompoundIC50 (µM)
1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea15.99
1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea16.05

Molecular Synthesis and Characterization

The synthesis of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves multistep reactions that are critical for obtaining high yields and purity . Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity and purity of synthesized compounds.

Table 3: Synthesis Overview

StepDescription
Step 1Preparation of intermediate phthalic acid derivatives
Step 2Reaction with hydrazine to form isoindoline structures
Final StepCoupling with benzo[d]thiazole derivatives to yield target compound

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiazole ring could engage in π-π stacking interactions, while the phthalimide moiety might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Isoxazole-Based Acetamide Analogs

Compounds such as (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide and (E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide () share the acetamide backbone but replace the benzothiazole with isoxazole rings. Key differences include:

  • Substituent Effects : The 3-fluoro and 3-hydroxy groups on the isoxazole ring modulate electronic properties and hydrogen-bonding capacity, reflected in their activity scores of 6.554 and 6.815, respectively .
  • Biological Implications : Fluorination in the target compound may enhance lipophilicity and membrane penetration compared to hydroxylated analogs, which could improve pharmacokinetics .

Table 1: Comparison of Isoxazole and Benzothiazole Derivatives

Feature Target Compound Isoxazole Analogs ()
Core Heterocycle Benzo[d]thiazole Isoxazole
Substituent 4-Fluoro, 3-methyl 3-Fluoro, 3-hydroxy
Activity Score* Not reported 6.554 (fluoro), 6.815 (hydroxy)
Metabolic Stability High (due to fluorine) Moderate (hydroxy may undergo glucuronidation)

*Activity scores from ; exact assay context unspecified.

Thiazole-Containing MAO Inhibitors

N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives () highlight the role of thiazole moieties in monoamine oxidase (MAO) inhibition. Comparisons include:

  • Structural Similarities : Both compounds feature thiazole-related cores, but the target compound’s benzo[d]thiazole is annulated, increasing aromaticity and steric bulk.
  • Activity Profile : Derivatives 4a–4c in showed dual MAO-A/B inhibition, suggesting the target’s benzothiazole could similarly interact with enzymatic pockets. However, the fluoromethyl group may alter selectivity .

Pharmacological and Physicochemical Properties

  • Solubility : The dioxoisoindolinyl group may reduce aqueous solubility, necessitating formulation optimization compared to simpler acetamides .

Biological Activity

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, focusing on its cytotoxic effects, anticonvulsant properties, and mechanisms of action.

Synthesis and Structural Characteristics

The compound belongs to a class of hybrid derivatives that combine the isoindoline and thiazole moieties. The synthesis typically involves multi-step reactions that yield derivatives with varying substituents, which can influence their biological properties. The presence of the dioxoisoindoline structure is crucial for its interaction with biological targets.

Cytotoxic Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Evaluation : A study evaluated several derivatives against HeLa and MCF-7 cell lines using the MTT assay. The compound containing two phthalimide moieties showed an IC50 value of 29 μM against HeLa cells, indicating strong cytotoxic potential .
CompoundCell LineIC50 (μM)
3dHeLa29
3cMCF-773

This suggests that structural modifications can enhance the lipophilicity and subsequently the interaction with cellular targets, leading to increased cytotoxicity.

Anticonvulsant Activity

In addition to its anticancer properties, related compounds have been investigated for their anticonvulsant effects. A series of derivatives were tested in models such as maximal electroshock seizure (MES) and pentylenetetrazole-induced seizures:

  • Anticonvulsant Testing : The synthesized derivatives demonstrated protective effects against seizures in animal models, indicating their potential as anticonvulsant agents .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Inhibition of Growth Factors : Similar compounds have been shown to inhibit various growth factors and kinases involved in tumor progression .
  • CNS Depressant Effects : The anticonvulsant activity may be attributed to modulation of neurotransmitter systems within the central nervous system .
  • Interaction with DNA : Some thiazole-containing compounds have demonstrated high affinity for DNA, which may contribute to their cytotoxic effects .

Case Studies

Several case studies highlight the efficacy of these compounds in preclinical settings:

  • Study on Phthalimide Derivatives : Research indicated that phthalimide-containing derivatives exhibited significant anticancer activity through apoptosis induction in cancer cells .

Q & A

Basic: What are the standard synthetic protocols for preparing (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide?

Methodological Answer:
The compound is synthesized via condensation reactions involving thiourea derivatives and maleimides. A typical procedure involves refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with an aryl-substituted maleimide in glacial acetic acid for 2 hours, followed by cooling, filtration, and recrystallization from a DMF/acetic acid mixture . Key parameters include:

  • Molar ratio : 1:1 (thiourea:maleimide).
  • Solvent : Glacial acetic acid.
  • Characterization : Melting point analysis, IR (C=O stretch at ~1700 cm⁻¹), and NMR (aromatic proton integration).

Data from analogous syntheses (e.g., 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxothiazol-5-yl)-N-arylacetamides) confirm yields of 70-85% under similar conditions .

Advanced: How can regioselectivity challenges in the synthesis of the Z-isomer be addressed?

Methodological Answer:
The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzo[d]thiazole NH and the dioxoisoindolinyl carbonyl group. To enforce Z-selectivity:

  • Use acetic acid as a solvent, which protonates the thiazole nitrogen, preventing tautomerization .
  • Employ low-temperature crystallization (e.g., 0-5°C) to favor the thermodynamically stable Z-form.
  • Verify configuration via NOESY NMR (absence of cross-peaks between thiazole and isoindolinyl protons) and X-ray crystallography (e.g., SHELXL refinement ).

Contradictions in isomer ratios may arise from varying reflux durations or solvent polarity. For example, polar aprotic solvents (DMF) may favor E-isomers due to reduced hydrogen bonding .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Thiazole NH proton at δ 12.5-13.5 ppm (broad, exchangeable).
    • Aromatic protons split into multiplets (δ 6.8-8.2 ppm) .
  • IR Spectroscopy :
    • Stretches at 1680-1700 cm⁻¹ (amide C=O), 1730 cm⁻¹ (isoindolinone C=O) .
  • Mass Spectrometry (HRMS) :
    • Molecular ion [M+H]⁺ matching calculated mass (e.g., C₁₉H₁₃FN₃O₃S requires 394.0662).

For purity, use HPLC (C18 column, 70:30 acetonitrile/water, retention time ~8.2 min) .

Advanced: How can structural ambiguities in the benzo[d]thiazole moiety be resolved?

Methodological Answer:

  • X-ray Crystallography : Refine the structure using SHELXL .
    • Assign displacement parameters (ADPs) to distinguish fluorine vs. methyl positional disorder.
    • Validate via Hirshfeld surface analysis (C–H···O interactions dominate packing ).
  • DFT Calculations : Compare experimental vs. computed bond lengths (e.g., B3LYP/6-31G* for C–N and C–S bonds) .

Discrepancies between crystallographic and spectroscopic data (e.g., unexpected NH shifts in NMR) may indicate tautomerism, resolvable by variable-temperature NMR .

Advanced: What computational strategies predict the compound’s biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with a rigid receptor (e.g., kinase ATP-binding sites).
    • Protonate the thiazole NH at physiological pH to mimic hydrogen bonding (docking score ≤ -8.0 kcal/mol suggests strong binding) .
  • QSAR Modeling :
    • Train models with descriptors like LogP (calculated: 2.8), polar surface area (90 Ų), and H-bond acceptors (5).
    • Validate against bioassay data for analogous acetamides (e.g., IC₅₀ ≤ 10 μM in kinase inhibition ).

Contradictions between docking poses (e.g., inverted binding modes) require MD simulations (20 ns trajectories, AMBER force field) to assess stability .

Basic: How is purity assessed when scaling up synthesis?

Methodological Answer:

  • Elemental Analysis : Match calculated vs. experimental C, H, N values (e.g., C 57.8%, H 3.3%, N 10.6%) .
  • TLC Monitoring : Use silica gel plates (ethyl acetate/hexane 1:1, Rf ~0.4).
  • Thermogravimetric Analysis (TGA) : Confirm stability up to 200°C (decomposition onset at 220°C) .

Impurities (e.g., unreacted maleimide) are removed via column chromatography (silica gel, gradient elution with 5-10% methanol in DCM) .

Advanced: How do solvent and catalyst choices affect reaction kinetics?

Methodological Answer:

  • Solvent Effects :
    • Acetic acid : Accelerates condensation via protonation (k = 0.15 min⁻¹) but may hydrolyze maleimide at >100°C .
    • DMF : Slower kinetics (k = 0.08 min⁻¹) but higher yields in sterically hindered systems .
  • Catalysts :
    • p-TSA (acid) : Reduces reaction time by 30% but risks side reactions (e.g., ring sulfonation) .
    • TBHP (oxidant) : Enables domino reactions (e.g., oxidative cyclization) but requires anhydrous conditions .

Kinetic studies (UV-Vis monitoring at 300 nm) reveal pseudo-first-order behavior with an activation energy of 45 kJ/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.